molecular formula C12H9NO4S B566094 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid CAS No. 1266962-86-0

2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid

Cat. No.: B566094
CAS No.: 1266962-86-0
M. Wt: 263.267
InChI Key: YWAIRRCLKMMADJ-UHFFFAOYSA-N
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Description

2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid is an organic compound that features a thiazole ring substituted with a carboxylic acid group and a phenylmethyl group

Scientific Research Applications

2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid typically involves the reaction of 3-carboxybenzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes under appropriate conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of alcohol or aldehyde derivatives of the original compound.

    Substitution: Functionalized thiazole derivatives with various substituents on the thiazole ring.

Mechanism of Action

The mechanism of action of 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-[(3-Carboxyphenyl)methyl]-5-thiazolecarboxylic Acid: Similar structure but with the carboxylic acid group at a different position on the thiazole ring.

    2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness: 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-11(15)8-3-1-2-7(4-8)5-10-13-9(6-18-10)12(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAIRRCLKMMADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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